molecular formula C16H19N3O3 B2855107 Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate CAS No. 1024061-54-8

Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate

Cat. No. B2855107
CAS RN: 1024061-54-8
M. Wt: 301.346
InChI Key: KDGJKNKKDNHUNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate is a compound that contains a piperazine moiety, which is a central structure in numerous synthetic and natural compounds, showing a wide range of biological activities . It also contains an indole moiety, which is a significant heterocyclic system in natural products and drugs .


Synthesis Analysis

The synthesis of Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate involves the condensation of iminodiacetic acid with various amines under microwave irradiation, which gives the corresponding piperazine-2,6-dione derivatives. These derivatives, on condensation with 1H-indole-2-carboxylic acid under microwave irradiation, give the corresponding 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives .


Molecular Structure Analysis

The molecular structure of Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate can be analyzed using various spectroscopic techniques. For instance, the IR spectrum shows peaks at 3,500 (NH), 1,682 (>C=O), and 1,474 (Ar) cm−1. The 1H NMR spectrum shows signals at 8.457 (s, 1H, Ar), 8.425–8.432 (d, 1H, J = 3.5 Hz, Ar), 7.812–7.827 (d, 1H, J = 7.5 Hz, Ar), 7.382–7.406 (t, 1H, Ar), 4.092 (s, 2H, CH2), and 3.502 (s, 4H, 2× CH2). The 13C NMR spectrum shows signals at 171.2, 151.2, 149.9, 135.5, 134.1, 123.2, 48.1, and 43.0 .


Chemical Reactions Analysis

The chemical reactions involving Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate are primarily condensation reactions with iminodiacetic acid and various amines, followed by condensation with 1H-indole-2-carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate can be inferred from its spectroscopic data. The compound has a melting point of 128 °C .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate, have been studied for their antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The structural flexibility of indole allows for the synthesis of various derivatives that can be optimized for antiviral efficacy.

Future Directions

The future directions for research on Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate could involve further investigation into its biological activities, particularly its potential anticancer properties . Additionally, more research could be conducted to fully understand its mechanism of action and to optimize its synthesis process .

properties

IUPAC Name

ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-2-22-16(21)19-9-7-18(8-10-19)15(20)14-11-12-5-3-4-6-13(12)17-14/h3-6,11,17H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGJKNKKDNHUNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate

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